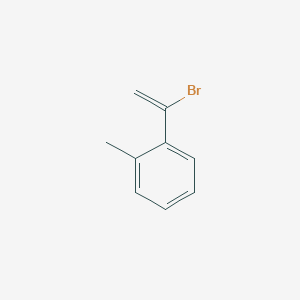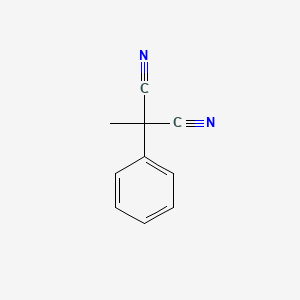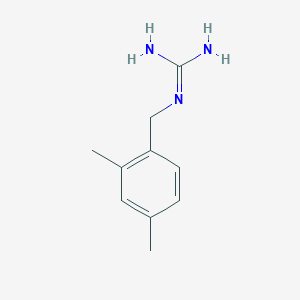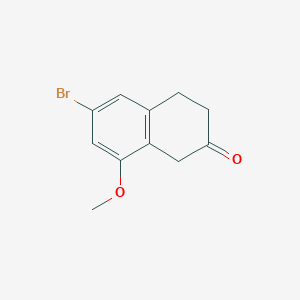
2-(1-Bromovinyl)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromovinyl)toluene is an organic compound that belongs to the class of benzene derivatives It consists of a toluene moiety substituted with a bromovinyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromovinyl)toluene typically involves the bromination of vinyl toluene. One common method is the electrophilic addition of bromine to the double bond of vinyl toluene, followed by dehydrohalogenation to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(1-Bromovinyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield derivatives like 2-(1-Aminovinyl)toluene.
- Oxidation reactions produce compounds like 2-(1-Formylvinyl)toluene.
- Reduction reactions result in 2-Ethylbenzyl derivatives.
科学的研究の応用
2-(1-Bromovinyl)toluene has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of novel therapeutic agents and drug delivery systems.
作用機序
The mechanism of action of 2-(1-Bromovinyl)toluene involves its interaction with various molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .
類似化合物との比較
Vinylbenzene (Styrene): Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
Bromobenzene: Contains a bromine atom but lacks the vinyl group, leading to different reactivity patterns.
Toluene: Simple aromatic compound without additional functional groups, used as a solvent and precursor in chemical synthesis
Uniqueness: 2-(1-Bromovinyl)toluene is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and versatility in chemical transformations. This dual functionality allows for a wide range of synthetic applications and makes it a valuable compound in organic chemistry.
特性
分子式 |
C9H9Br |
|---|---|
分子量 |
197.07 g/mol |
IUPAC名 |
1-(1-bromoethenyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,2H2,1H3 |
InChIキー |
JLTLGLMEGZAXCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)


![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)


![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)

![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)

